1,1,1-Trifluoro-2-methylpropan-2-amine

Vue d'ensemble

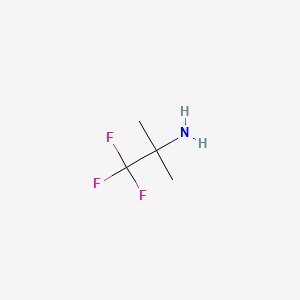

Description

1,1,1-Trifluoro-2-methylpropan-2-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to a central carbon atom, which is also bonded to a methyl group and an amine group

Méthodes De Préparation

The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-amine can be achieved through several routes. One common method involves the reaction of trifluoroacetone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

1,1,1-Trifluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Pharmaceutical Applications

1,1,1-Trifluoro-2-methylpropan-2-amine is primarily utilized in pharmaceutical research due to its potential as a building block for drug development. Its structural characteristics allow it to serve as an effective pharmacophore in various therapeutic areas:

- Antidepressants : The compound has been explored as a precursor in the synthesis of novel antidepressant agents. Its ability to modify neurotransmitter activity makes it a candidate for enhancing the efficacy of existing medications .

- Anticancer Agents : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines. The trifluoromethyl group may enhance the lipophilicity and bioavailability of these compounds .

Agrochemical Applications

In agrochemistry, this compound is being investigated for its potential use in developing new pesticides and herbicides. Its unique properties allow for increased effectiveness against pests while minimizing environmental impact:

- Pesticide Development : The compound's reactivity can be harnessed to create more effective pest control agents that are less toxic to non-target organisms .

Data Table: Key Features and Applications

| Application Area | Compound Derivatives | Key Features |

|---|---|---|

| Pharmaceuticals | Antidepressants | Modifies neurotransmitter activity |

| Anticancer agents | Enhances bioavailability | |

| Agrochemicals | Pesticides | Increased effectiveness with reduced toxicity |

Case Study 1: Antidepressant Development

A study published in a leading pharmacological journal demonstrated that modifications of this compound led to compounds with improved selectivity for serotonin receptors. This resulted in enhanced antidepressant effects compared to traditional agents .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of trifluoromethyl amines in agricultural settings revealed that formulations including this compound showed a significant reduction in pest populations while maintaining crop health. These findings suggest that such compounds could play a crucial role in sustainable agriculture practices .

Mécanisme D'action

The mechanism by which 1,1,1-Trifluoro-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .

Comparaison Avec Des Composés Similaires

1,1,1-Trifluoro-2-methylpropan-2-amine can be compared with other similar compounds, such as:

N-Methyl-1,1,1-trifluoro-2-propylamine: This compound shares a similar structure but differs in the substitution pattern on the amine group.

1,1,1-Trifluoro-2-methylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

This compound hydrochloride: The hydrochloride salt form of the compound, which has different solubility and stability characteristics.

The uniqueness of this compound lies in its specific combination of fluorine atoms and amine group, which imparts distinct chemical and physical properties that are valuable for various applications.

Activité Biologique

1,1,1-Trifluoro-2-methylpropan-2-amine, a fluorinated amine compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Composition

- Chemical Formula : CHFN

- Molecular Weight : 127.11 g/mol

- CAS Number : 812-18-0

Physical Properties

- Boiling Point : Not specified in the available literature.

- Safety Precautions : Classified as hazardous, requiring standard safety measures during handling.

This compound exhibits various biological activities attributed to its structural characteristics. The trifluoromethyl group enhances lipophilicity and can influence receptor binding and enzyme inhibition.

Neuroprotective Effects

Preliminary studies suggest that fluorinated amines may have neuroprotective effects. For instance, compounds similar to this compound have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme involved in Alzheimer's disease pathology. The introduction of trifluoromethyl groups has been shown to modulate potency in BACE1 inhibition assays .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have not been extensively documented. However, related compounds with similar structures indicate potential antiproliferative activity against various cancer cell lines. For example, compounds with trifluoromethyl substitutions have demonstrated significant inhibitory effects on cancer cell proliferation in vitro .

Study 1: Inhibition of BACE1

A study focusing on aminomethyl-derived β-secretase inhibitors highlighted that modifications to the amine structure could significantly enhance inhibitory potency against BACE1. The presence of a trifluoromethyl group was correlated with increased binding affinity and reduced metabolic liability .

Study 2: Antimicrobial Properties

In evaluating the antimicrobial efficacy of fluorinated compounds, researchers found that derivatives with trifluoromethyl groups exhibited potent activity against Staphylococcus aureus and other pathogenic bacteria. Although specific results for this compound were not detailed, the trends suggest a promising avenue for further exploration .

Table 1: Biological Activities of Trifluoromethyl Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1,1,1-Trifluoro-2-methylpropan-2-amine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions using fluorinated precursors. For example, trifluoroacetate salts can act as intermediates in reactions with amines under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar aprotic solvents is recommended to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects the trifluoromethyl group (δ -60 to -70 ppm) and confirms substitution patterns.

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in studies of trifluoroacetate salts .

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 146) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in common solvents?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., hexane, dichloromethane) but limiting stability in protic solvents due to potential hydrolysis. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) using UV-Vis spectroscopy can quantify degradation rates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in organocatalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations map electrostatic potential surfaces and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s σm effect (0.43) increases electrophilicity at the adjacent carbon, while steric hindrance from the methyl group may limit accessibility. Molecular dynamics simulations further assess interactions with chiral catalysts (e.g., proline derivatives) .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield inconsistencies often arise from heat transfer inefficiencies or solvent polarity changes. Flow chemistry systems maintain consistent temperature and mixing, improving reproducibility . Design of Experiments (DoE) optimizes variables like stoichiometry (1:1.2 amine:electrophile), reaction time (12–24 hr), and solvent (THF vs. DMF). Statistical analysis (ANOVA) identifies critical factors affecting yield .

Q. How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

- Methodological Answer : Chiral resolution via kinetic resolution or asymmetric catalysis is challenging due to the trifluoromethyl group’s steric bulk. Evidence from related compounds suggests:

- Chiral Auxiliaries : (S)-Phenylethylamine induces enantiomeric excess (ee) via diastereomeric salt formation .

- Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes acetylation, enriching ee to >90% .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers for analytical validation .

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460801 | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-18-0 | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.